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Compound of Interest

Compound Name: 5-Butyl-2-ethylphenol

Cat. No.: B15441941 Get Quote

Spectroscopic Analysis of 5-Butyl-2-
ethylphenol: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise

characterization of chemical compounds is paramount. This guide provides a comparative

analysis of the spectroscopic data for 5-Butyl-2-ethylphenol alongside a series of structurally

related alkylphenols. By examining the spectral nuances of these compounds, researchers can

gain a deeper understanding of structure-property relationships, which is crucial for compound

identification, purity assessment, and the prediction of chemical behavior. This document is

intended for researchers, scientists, and professionals in drug development who require a

detailed understanding of the spectroscopic signatures of alkylphenols.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for 5-Butyl-2-ethylphenol and a selection of related compounds. This

comparative approach highlights the influence of the position and nature of alkyl substituents

on the spectral properties.

Note: Experimental spectroscopic data for 5-Butyl-2-ethylphenol was not readily available in

public databases. The data presented here is predicted based on established substituent

effects on the phenol ring and by comparison with structurally similar compounds.
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¹H NMR Data
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for 5-Butyl-2-ethylphenol and Related Compounds

in CDCl₃.

Compound Ar-H -OH
-CH₂-
(Ethyl)

-CH₃ (Ethyl)
Butyl Group
Protons

5-Butyl-2-

ethylphenol

(Predicted)

~6.9 (d), ~6.8

(dd), ~6.6 (d)
~4.7 (s) ~2.6 (q) ~1.2 (t)

~2.5 (t, α-

CH₂), ~1.6

(m, β-CH₂),

~1.4 (m, γ-

CH₂), ~0.9 (t,

δ-CH₃)

2-

Ethylphenol[1

]

7.14, 7.08,

6.89, 6.76
4.80 2.64 1.24 -

4-Ethylphenol
7.04 (d), 6.73

(d)
4.53 (s) 2.55 (q) 1.18 (t) -

2-sec-

Butylphenol[2

]

7.16, 7.06,

6.91, 6.75
4.77 - -

2.96 (m, α-

CH), 1.63 (m,

β-CH₂), 1.24

(d, γ-CH₃),

0.87 (t, δ-

CH₃)

3-tert-

Butylphenol[3

]

7.1-6.7 (m) ~5.0 (s) - - 1.3 (s, t-butyl)

5-Amino-2-

ethylphenol[4

]

6.83 (d), 6.24

(d)
- 2.52 (q) 1.15 (t) -

¹³C NMR Data
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Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for 5-Butyl-2-ethylphenol and Related

Compounds in CDCl₃.

Comp
ound

C-1
(C-
OH)

C-2
(C-Et)

C-3 C-4
C-5
(C-
Bu)

C-6
-CH₂-
(Ethyl
)

-CH₃
(Ethyl
)

Butyl
Grou
p
Carbo
ns

5-

Butyl-

2-

ethylp

henol

(Predi

cted)

~152 ~128 ~129 ~121 ~142 ~115 ~23 ~14

~35

(α),

~34

(β),

~22

(γ),

~14

(δ)

2-

Ethylp

henol[

5]

152.1 127.0 128.4 120.7 127.0 115.0 22.8 13.9 -

4-

Ethylp

henol[

6]

153.1 129.0 115.4 136.8 115.4 129.0 28.0 15.8 -

2-tert-

Butylp

henol[

7]

152.4 135.9 126.3 120.0 126.3 114.9 - -

34.2

(C),

29.4

(CH₃)

2,5-

Dimet

hylphe

nol[8]

151.8 123.7 130.3 121.0 136.6 115.8 - - -

IR Spectroscopy Data
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Table 3: Key IR Absorption Frequencies (cm⁻¹) for 5-Butyl-2-ethylphenol and Related

Compounds.

Compound O-H Stretch
C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

C=C Stretch
(Aromatic)

C-O Stretch

5-Butyl-2-

ethylphenol

(Predicted)

~3400

(broad)
~3050-3000 2960-2850 ~1600, ~1500 ~1230

2-

Ethylphenol[9

][10]

~3450

(broad)
~3040

2965, 2930,

2870
1591, 1495 ~1220

2-n-

Butylphenol[9

]

~3450

(broad)
~3040

2958, 2930,

2870, 2996

1582, 1651,

1495
~1220

4-

Ethylphenol[1

1]

~3350

(broad)
~3030

2960, 2930,

2870
~1610, ~1515 ~1225

Mass Spectrometry Data
Table 4: Key Mass-to-Charge Ratios (m/z) for 5-Butyl-2-ethylphenol and Related Compounds

(Electron Ionization).

Compound Molecular Ion [M]⁺ Key Fragment Ions

5-Butyl-2-ethylphenol

(Predicted)
178

163 ([M-CH₃]⁺), 149 ([M-

C₂H₅]⁺), 135 ([M-C₃H₇]⁺), 121

([M-C₄H₉]⁺)

2-Ethylphenol[12] 122 107 ([M-CH₃]⁺), 91, 77

2,5-Diethylphenol[13] 150
135 ([M-CH₃]⁺), 121 ([M-

C₂H₅]⁺)

2-tert-Butyl-4-ethylphenol[14] 178 163 ([M-CH₃]⁺), 149, 121
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Experimental Protocols
Standardized experimental protocols are essential for the reproducible acquisition of high-

quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Key parameters

included a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

A total of 16 scans were co-added.

¹³C NMR Spectroscopy: Spectra were acquired on the same 400 MHz spectrometer (at a

frequency of 100 MHz for ¹³C). A spectral width of 240 ppm, a relaxation delay of 2 s, and an

acquisition time of 1.5 s were used. Typically, 1024 scans were accumulated.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium

chloride (NaCl) plates. For solid samples, a potassium bromide (KBr) pellet was prepared by

grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a

translucent disk.

Data Acquisition: Spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ was used, and 32 scans

were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x

0.25 µm).

Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.
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Mass Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of

40-400 amu using a quadrupole mass analyzer.

Visualization of the Spectroscopic Comparison
Workflow
The following diagram illustrates the logical workflow for the comparative analysis of

spectroscopic data, from sample selection to data interpretation.
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Workflow for Comparative Spectroscopic Analysis

Compound Selection

Data Acquisition

Data Analysis & Comparison

Output

5-Butyl-2-ethylphenol

NMR Spectroscopy
(¹H, ¹³C) IR SpectroscopyMass Spectrometry

Related Alkylphenols
(e.g., 2-Ethylphenol, Butylphenols)

Tabulate Quantitative Data
(Chemical Shifts, Frequencies, m/z)

Interpret Spectra & Identify Trends
(Substituent Effects)

Publish Comparison Guide

Click to download full resolution via product page

Caption: Logical workflow for the comparative spectroscopic analysis of chemical compounds.

This guide provides a foundational framework for the spectroscopic comparison of 5-Butyl-2-
ethylphenol with its structural analogs. The presented data and protocols offer a valuable

resource for researchers in the field of drug development and chemical analysis, facilitating

more accurate and efficient compound characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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